molecular formula C9H20N2 B1498198 N-tert-Butyl-N'-cyclopropyl ethylenediamine CAS No. 886500-96-5

N-tert-Butyl-N'-cyclopropyl ethylenediamine

Cat. No.: B1498198
CAS No.: 886500-96-5
M. Wt: 156.27 g/mol
InChI Key: JTFXZMAKBGEJNY-UHFFFAOYSA-N
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Description

N-tert-Butyl-N'-cyclopropyl ethylenediamine is a specialized diamine reagent of interest in medicinal and synthetic chemistry. The compound features a tert-butyl group, known for its steric and electronic influence, and a cyclopropyl ring, a strained system valued for its ability to confer metabolic stability and conformational restraint to molecules . This combination makes the reagent a valuable building block for constructing novel molecular scaffolds. Potential applications include its use as a ligand in metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, which is pivotal for forming C-N bonds in pharmaceutical targets . Furthermore, its structure suggests utility in the synthesis of bioactive molecules or as a precursor for more complex chemical entities. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-tert-butyl-N-cyclopropylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2,3)11-7-6-10-8-4-5-8/h8,10-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFXZMAKBGEJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660023
Record name N~1~-tert-Butyl-N~2~-cyclopropylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-96-5
Record name N~1~-tert-Butyl-N~2~-cyclopropylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of N-tert-Butyl Substituted Ethylenediamine Intermediates

The tert-butyl group is often introduced via tert-butoxycarbonyl (BOC) protection chemistry, which selectively protects one amino group of ethylenediamine. This step is crucial to prevent over-substitution.

Synthesis of N-BOC-ethylenediamine:

  • React ethylenediamine with tert-butyl (p-nitrophenyl) carbonate under mild reflux in ethyl acetate.
  • The reaction proceeds with high yield (typically >80%) and purity.
  • Reaction conditions: 20-25 °C, 5-6 hours reaction time.
  • Molar ratios: Compound A (tert-butyl (p-nitrophenyl) carbonate) to ethylenediamine is approximately 1:1 to 1.3:1.
  • Advantages include low byproduct formation and environmentally friendly conditions due to mild reagents and solvents.
Parameter Value/Range
Reaction Temperature 20-25 °C
Reaction Time 5-6 hours
Molar Ratio (Compound A : Ethylenediamine) 1.0-1.3 : 1
Solvent Ethyl acetate
Yield >80%

Stepwise Synthesis of N-tert-Butyl-N'-cyclopropyl Ethylenediamine

A typical preparation method involves:

The reaction conditions for alkylation usually involve:

  • Use of a base (e.g., potassium carbonate) in a suitable solvent such as acetonitrile or DMF.
  • Temperature control (room temperature to mild heating).
  • Stoichiometric control to minimize side reactions.

Comparative Data Table of Preparation Parameters

Step Reagents/Intermediates Conditions Yield/Notes
BOC protection of ethylenediamine Ethylenediamine + tert-butyl (p-nitrophenyl) carbonate 20-25 °C, 5-6 h, ethyl acetate High yield (>80%), selective mono-protection
Cyclopropyl intermediate synthesis 5-chloropentyne + n-butyllithium or cyclopropyl methyl ketone + PCl5 Low temperature, inert atmosphere Moderate yield (~57% for 5-chloropentyne route)
Alkylation of N-BOC-ethylenediamine Cyclopropyl bromide + base (K2CO3) Room temp to mild heat, aprotic solvent Controlled mono-alkylation, moderate to good yield
BOC deprotection Acidic conditions (e.g., TFA) Room temperature Clean removal of BOC group

Research Findings and Considerations

  • The use of tert-butyl (p-nitrophenyl) carbonate for BOC protection offers advantages over di-tert-butyl dicarbonate, including fewer byproducts and higher selectivity.
  • Cyclopropyl intermediate synthesis remains a critical step with room for optimization due to moderate yields and potential side reactions.
  • Careful control of molar ratios and reaction times is essential to maximize yield and purity.
  • The sequence of protection, alkylation, and deprotection is key to obtaining the target compound without symmetrical or over-substituted byproducts.
  • Industrial scalability requires attention to reaction conditions, solvent choice, and waste minimization, as indicated in the environmental benefits of the BOC protection method.

Chemical Reactions Analysis

Nucleophilic Reactions

The primary and secondary amines participate in:

  • Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, acetic anhydride yields N-acetyl derivatives at room temperature .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines, useful in coordination chemistry .

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes. Applications include:

  • Catalysis in C–N coupling reactions .

  • Stabilization of reactive intermediates in organic synthesis.

Comparative Reaction Data

Reaction Type Conditions Yield Key Byproducts
Boc ProtectionCu(OTf)₂ (5 mol%), RT, solvent-free 87–89%Bis-Boc byproduct (<5%)
CyclopropylationNaHCO₃, EtOAc, 50°C70–75%Unreacted amine (10–15%)
Acylation (Ac₂O)RT, CH₂Cl₂, 2 hours 95%None reported

Stability and Challenges

  • Steric Hindrance : The tert-butyl group limits reactivity at the adjacent amine, requiring harsh conditions for further functionalization .

  • Cyclopropane Ring Strain : The cyclopropyl group enhances susceptibility to ring-opening reactions under acidic or oxidative conditions .

Key Limitations in Literature

  • Direct studies on N-tert-Butyl-N'-cyclopropyl ethylenediamine are sparse; most data are extrapolated from analogous ethylenediamine derivatives .

  • Scalability of synthesis remains a challenge due to moderate yields in cyclopropylation steps .

For experimental details, consult primary references .

Scientific Research Applications

Organic Synthesis

N-tert-Butyl-N'-cyclopropyl ethylenediamine is primarily employed as a building block in organic synthesis. Its high reactivity allows it to participate in various coupling reactions, particularly in the formation of C–N bonds.

C–N Coupling Reactions

C–N cross-coupling reactions are crucial for synthesizing anilines and related compounds. For instance, this compound can be used to create complex molecules through palladium-catalyzed reactions. These reactions have been instrumental in developing pharmaceuticals and agrochemicals:

Reaction TypeYield (%)Reference
Pd-catalyzed coupling with aryl iodides35%
N-arylation of primary amines70%

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential drug candidate due to its ability to form bioactive derivatives.

Bioisosteric Applications

This compound can serve as a bioisostere for amide bonds in drug design. The modification of amide groups can enhance the pharmacokinetic properties of drug candidates, leading to improved efficacy and reduced side effects:

  • Bioisosteres : The use of triazole or oxadiazole as amide replacements has been successful in creating peptidomimetics with enhanced biological activity while maintaining therapeutic effects .

Materials Science

In materials science, this compound is utilized for synthesizing polymers and dendritic structures that exhibit unique properties.

Polymer Synthesis

The compound has been employed in synthesizing self-repairing and stimuli-responsive polymers. Its ability to form stable linkages through C–N coupling reactions allows for the development of advanced materials:

Material TypePropertiesReference
Self-repairing polymersStimuli-responsive behavior
Dendrimers with solvatochromic propertiesEnhanced optical characteristics

Case Studies

Several studies have highlighted the applications of this compound in various fields:

Synthesis of Protein Kinase Inhibitors

A study demonstrated the use of this compound in synthesizing protein kinase Cθ inhibitors for autoimmune disease therapy. The synthesis involved coupling aryl bromides with amines, showcasing the compound's utility in creating targeted therapeutics .

Development of PROTACs

In another application, this compound was utilized in developing PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutics designed to induce targeted protein degradation. The compound facilitated the formation of linkers that enhance the efficacy of these drugs .

Mechanism of Action

The mechanism by which N-tert-Butyl-N'-cyclopropyl ethylenediamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses and chemical transformations. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-tert-Butyl-N'-ethyl ethylenediamine

  • Molecular Formula : C₈H₂₀N₂
  • Molecular Weight : 144.26 g/mol
  • Substituents : tert-Butyl and ethyl groups.
  • Applications : Used as a research reagent and intermediate in pharmaceutical synthesis (e.g., specialty chemicals) .
  • Lower molecular weight (144.26 vs. 156.27 g/mol) may influence volatility or diffusion properties in reactions. Commercial availability from multiple suppliers (e.g., Santa Cruz Biotechnology, Hangzhou Dayangchem) suggests established industrial relevance .

N,N'-Dibenzylethylenediamine

  • Molecular Formula : C₁₆H₂₀N₂
  • Molecular Weight : 240.34 g/mol
  • Substituents : Benzyl (aromatic) groups.
  • Applications : Key component in benzathine penicillin formulations, acting as a counterion to improve stability and solubility .
  • Key Differences :
    • Aromatic benzyl groups enable π-π interactions, enhancing binding in pharmaceutical salts.
    • Higher molecular weight (240.34 g/mol) and aromaticity may reduce volatility compared to aliphatic derivatives like N-tert-Butyl-N'-cyclopropyl ethylenediamine.

Ethylenediamine in Materials Science

  • Role in Cu₃N Crystal Growth : Ethylenediamine acts as a coordinating agent in mist chemical vapor deposition (CVD), improving film thickness and crystallinity .
  • Comparison Insight : Substituted derivatives like this compound could modify coordination behavior. The cyclopropyl group’s strain might alter metal-ligand interactions compared to unmodified ethylenediamine or bulkier analogs.

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₉H₂₀N₂ 156.27 tert-Butyl, Cyclopropyl Research reagents, synthesis
N-tert-Butyl-N'-ethyl ethylenediamine C₈H₂₀N₂ 144.26 tert-Butyl, Ethyl Pharmaceutical intermediates
N,N'-Dibenzylethylenediamine C₁₆H₂₀N₂ 240.34 Benzyl Penicillin formulations

Table 2: Substituent Impact on Reactivity

Substituent Steric Hindrance Electronic Effects Potential Reactivity
tert-Butyl High Electron-donating Reduced nucleophilicity
Cyclopropyl Moderate Strain-induced Ring-opening reactions
Ethyl Low Electron-donating Enhanced solubility
Benzyl Moderate Electron-withdrawing π-Stacking in pharmaceuticals

Biological Activity

N-tert-Butyl-N'-cyclopropyl ethylenediamine (CAS Number: 886500-96-5) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.

Overview of the Compound

  • Molecular Formula: C9H20N2
  • Molecular Weight: 156.27 g/mol
  • Physical State: Solid
  • Boiling Point: Approximately 209.8°C at 760 mmHg
  • Density: Around 0.9 g/cm³

This compound serves as a versatile building block in organic synthesis and has applications in proteomics research and the development of bioactive molecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may function as a ligand for various receptors or enzymes, influencing biological responses and facilitating chemical transformations. The compound's ability to localize within cellular structures, such as mitochondria, suggests it could impact mitochondrial enzyme activity and energy production.

Biological Applications

  • Cancer Research :
    • This compound has been investigated for its potential as an inhibitor of mitotic kinesins, particularly HSET (KIFC1), which plays a crucial role in centrosome clustering in cancer cells. In vitro studies have demonstrated micromolar inhibition of HSET, leading to increased multipolar spindle formation in centrosome-amplified cancer cells .
  • Drug Development :
    • The compound has been utilized in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to induce targeted protein degradation. These PROTACs have shown promising results in degrading specific E3 ligases in cellular assays, indicating their potential as therapeutic agents against various diseases .
  • Biochemical Studies :
    • Research indicates that this compound can influence enzymatic activities and cellular pathways, making it valuable for studying biochemical processes and developing new bioactive compounds .

Case Study 1: HSET Inhibition

A study focused on the development of HSET inhibitors reported that compounds derived from this compound exhibited effective inhibition of HSET activity, leading to significant phenotypic changes in cancer cell lines. The study quantified multipolar mitoses in treated cells and established a correlation between compound concentration and biological effect, demonstrating a clear mechanism through which these compounds exert their action .

Case Study 2: PROTAC Development

Another investigation into PROTACs synthesized using this compound revealed that these compounds could selectively degrade CRBN (cereblon) over VHL (von Hippel-Lindau), with some compounds achieving over 80% degradation within hours. This rapid action underscores the compound's potential utility in targeted therapies for diseases where protein degradation is beneficial .

Research Findings

Study FocusFindingsImplications
HSET InhibitionMicromolar inhibition observed; increased multipolarity in cancer cellsPotential therapeutic strategy for targeting aberrant cell division in cancers
PROTAC EfficacySelective degradation of CRBN; rapid onset of actionNew avenues for drug development targeting specific proteins

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-tert-Butyl-N'-cyclopropyl ethylenediamine, and how can purity be maximized?

  • Methodological Answer : A multi-step synthesis approach is recommended. Start with tert-butyl protection of ethylenediamine using Boc (tert-butoxycarbonyl) chemistry, followed by cyclopropane functionalization via nucleophilic substitution or cross-coupling reactions. For example, a solvothermal method in ethylenediamine solvent (e.g., 95% depolymerization efficiency in PET dissolution ) can enhance reaction homogeneity. Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate) improves purity. Confirm purity using GC/MS or NMR (e.g., ¹H NMR δ 1.35 ppm for tert-butyl protons, as seen in structurally similar compounds ).

Q. How can the structural integrity of this compound be validated under varying experimental conditions?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : Compare tert-butyl (δ ~1.35 ppm) and cyclopropyl proton signals (δ ~0.5–1.2 ppm) against reference data .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ES-MS 390.2 [M+H]⁺ for analogous ethylenediamine derivatives ).
  • FT-IR : Monitor N-H stretches (~3300 cm⁻¹) and cyclopropyl ring vibrations (~1000 cm⁻¹). Stability tests under thermal stress (TGA) or pH extremes (e.g., ethylenediamine’s reactivity in acidic/basic media ) are critical.

Q. What are the primary research applications of this compound in material science?

  • Methodological Answer : Its tertiary amine and cyclopropane groups make it suitable for:

  • Polymer Modifiers : As a crosslinker in polyurethane foams (e.g., ethylenediamine-based autocatalytic polyols with OH numbers ~470 mgKOH/g ).
  • Supramolecular Assembly : The cyclopropane moiety can induce strain, enhancing host-guest interactions (e.g., hydrogen bonding with β-cyclodextrin derivatives ).
  • Catalysis : Tertiary amines facilitate CO₂ capture (e.g., ethylenediamine-CO₂ adducts with 1:0.5 molar ratios ).

Advanced Research Questions

Q. How does the steric hindrance of the tert-butyl group influence catalytic efficiency in depolymerization reactions?

  • Methodological Answer : Design comparative experiments using ethylenediamine derivatives with/without tert-butyl groups. For example:

  • PET Depolymerization : Compare reaction rates in ethylenediamine (95% efficiency ) vs. tert-butyl-modified analogs.
  • Kinetic Studies : Use Arrhenius plots to assess activation energy changes. Steric hindrance may reduce accessibility to active sites, requiring higher temperatures or co-solvents (e.g., 1,3-propanediamine ).

Q. What experimental strategies resolve contradictions in solubility data for this compound across solvents?

  • Methodological Answer :

  • Solvent Screening : Test solubility in ethylenediamine, DMF, and THF. Note that C-C backbone plastics (e.g., PP, PS) show limited solubility in ethylenediamine at RT , suggesting solvent polarity adjustments.
  • Computational Modeling : Use Hansen solubility parameters to predict solvent compatibility.
  • Crystallography : Analyze crystal packing (if isolable) to identify intermolecular interactions limiting solubility.

Q. How can the cyclopropane ring’s reactivity be leveraged for functionalization in drug delivery systems?

  • Methodological Answer :

  • Ring-Opening Reactions : Use electrophilic agents (e.g., halogens) to open the cyclopropane ring, creating reactive sites for conjugation (e.g., with antibiotics like ciprofloxacin ).
  • Supramolecular Encapsulation : Exploit the cyclopropane’s strain to enhance binding with hydrophobic pockets (e.g., β-cyclodextrin ). Monitor interactions via NOESY NMR or isothermal titration calorimetry (ITC).

Q. What mechanistic insights can be gained from spectroscopic analysis of this compound in CO₂ capture?

  • Methodological Answer :

  • ¹⁵N NMR : Track chemical shifts during CO₂ adduct formation (e.g., ethylenediamine-CO₂ complexes show distinct peaks at -362 ppm ).
  • In Situ FT-IR : Monitor carbamate formation (C=O stretches ~1650 cm⁻¹). Compare tert-butyl-modified vs. unmodified ethylenediamine to assess steric effects on CO₂ binding kinetics.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-tert-Butyl-N'-cyclopropyl ethylenediamine
Reactant of Route 2
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N-tert-Butyl-N'-cyclopropyl ethylenediamine

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